

Mass Spectrometry Analysis of Chrysomycin A and Its Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Chrysomycin A*

Cat. No.: *B15540798*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a C-aryl glycoside polyketide antibiotic first isolated from *Streptomyces* species.[1][2] It has garnered significant interest due to its potent antimicrobial activity, particularly against multidrug-resistant *Mycobacterium tuberculosis* (MDR-TB).[3][4] The development of synthetic routes to **Chrysomycin A** has enabled the creation of numerous derivatives with potentially enhanced therapeutic properties.[3] Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is an indispensable tool for the identification, characterization, and quantification of **Chrysomycin A** and its analogs in various matrices, including fermentation broths, purified samples, and biological fluids.

This document provides detailed application notes and protocols for the mass spectrometry analysis of **Chrysomycin A** and its derivatives, aimed at researchers and professionals involved in natural product discovery, medicinal chemistry, and drug development.

Quantitative Data of Chrysomycin A and Its Derivatives

High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination and elemental composition confirmation of **Chrysomycin A** and its derivatives. Electrospray

ionization (ESI) in positive ion mode is commonly used, generating protonated molecules $[M+H]^+$.

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed $[M+H]^+$ (m/z)	Reference
Chrysomycin A	C ₂₈ H ₂₈ O ₉	508.1733	Not explicitly found	[1] [2]
Chrysomycin B	C ₂₈ H ₃₀ O ₉	510.1890	Not explicitly found	[1]
Chrysomycin F	C ₅₆ H ₅₆ O ₁₈	1016.3470	1017.3531	[5]
Chrysomycin G	C ₂₇ H ₂₈ O ₁₀	512.1682	513.1758	[5]
Chrysomycin H	C ₂₈ H ₃₀ O ₁₀	526.1839	Not explicitly found	[5]
Chrysomycin I	C ₂₉ H ₃₂ O ₁₀	540.1995	Not explicitly found	[5]
Chrysomycin J	C ₂₉ H ₃₀ O ₁₀	538.1839	Not explicitly found	[5]

Note: The observed m/z values are for the protonated molecules $[M+H]^+$. The molecular formulas and calculated masses for **Chrysomycin A** and B are based on their known structures.

Experimental Protocols

Sample Preparation from Streptomyces Culture

This protocol is designed for the extraction of **Chrysomycin A** and its derivatives from liquid cultures of Streptomyces.

Materials:

- Streptomyces liquid culture

- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge
- Vortex mixer

Procedure:

- Centrifuge the *Streptomyces* culture broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.
- Transfer the supernatant to a separatory funnel.
- Extract the supernatant twice with an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
- Pool the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- For intracellular metabolites, the mycelial pellet can be extracted with methanol. Sonicate the mycelium in methanol for 30 minutes, then centrifuge to pellet the cell debris. Collect the methanol supernatant.
- The crude extract can be further purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) if necessary.
- Reconstitute the dried extract in a suitable solvent (e.g., methanol or a mixture of mobile phases) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general method for the analysis of **Chrysomycin A** and its derivatives using a reversed-phase HPLC system coupled to a high-resolution mass spectrometer.

Instrumentation:

- HPLC or UHPLC system
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μ m particle size)
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10-95% B (linear gradient)
 - 15-18 min: 95% B (hold)
 - 18-18.1 min: 95-10% B (linear gradient)
 - 18.1-22 min: 10% B (hold for column re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psi
- Scan Range (MS1): m/z 100-1500
- MS/MS Analysis: For fragmentation studies, use collision-induced dissociation (CID). Select the precursor ion of interest (e.g., the [M+H]⁺ of **Chrysomycin A**) and apply a range of collision energies (e.g., 10-40 eV) to obtain informative fragment ions.

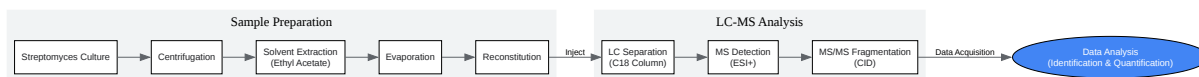
Mass Spectrometry Fragmentation Analysis

Chrysomycin A is a C-aryl glycoside. The fragmentation of C-glycosides in mass spectrometry is distinct from that of O-glycosides. While O-glycosidic bonds are readily cleaved, the C-C bond in C-glycosides is more stable.^[6] The fragmentation of **Chrysomycin A** and its derivatives is expected to involve the following pathways:

- Cleavage within the Sugar Moiety: The primary fragmentation is often observed within the sugar ring. This can include water loss followed by retro-Diels-Alder (RDA) reactions and alpha-cleavage.^{[6][7]}
- Glycosidic Bond Cleavage: While less common than in O-glycosides, cleavage of the C-C glycosidic bond can occur, resulting in the loss of the entire sugar moiety (a neutral loss of the sugar mass).^[6]
- Fragmentation of the Aglycone: The polycyclic aromatic aglycone can also undergo fragmentation, although this typically requires higher collision energies.

Visualizations

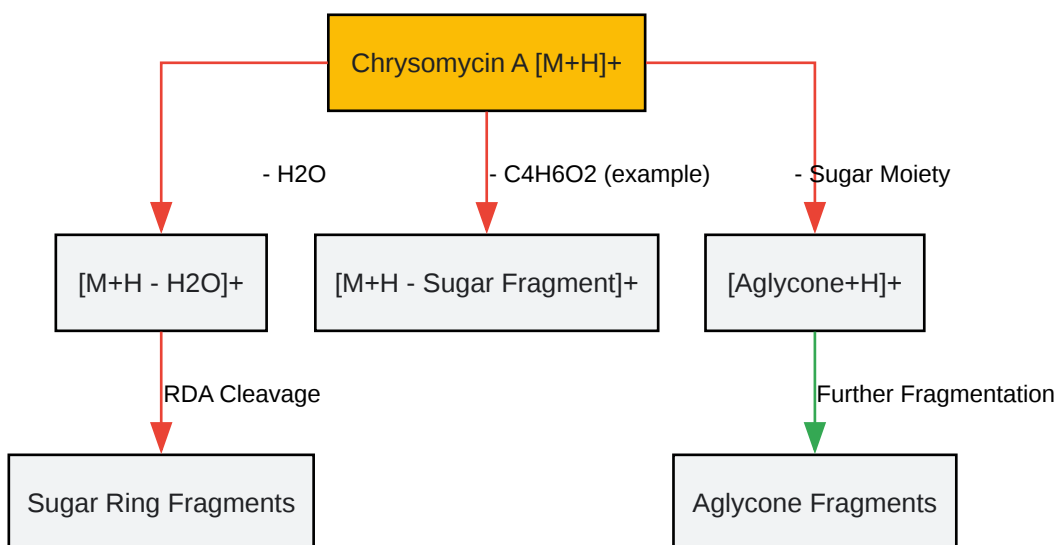
Experimental Workflow



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Caption: General experimental workflow for the analysis of **Chrysomycin A**.

Proposed Fragmentation Pathway of Chrysomycin A



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Caption: Proposed fragmentation of **Chrysomycin A** in MS/MS.

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